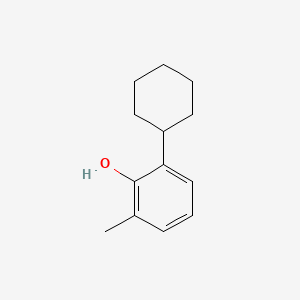![molecular formula C20H21N7O B12168789 N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168789.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミドは、そのユニークな構造特性と潜在的な用途から、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、ベンゾアミド基が結合した、エチル鎖を介してテトラゾール環に結合したベンゾイミダゾール部分を特徴としており、研究や産業用途向けの汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは次のとおりです。
ベンゾイミダゾールの形成: o-フェニレンジアミンとギ酸から出発して、ベンゾイミダゾールは縮合反応によって合成されます。
アルキル化: 次に、ベンゾイミダゾールは適切なハロアルカンを使用してアルキル化され、エチル鎖が導入されます。
テトラゾールの形成: アルキル化されたベンゾイミダゾールは、アジ化ナトリウムと適切なニトリルとの環化反応を受けて、テトラゾール環を形成します。
ベンゾアミドの結合: 最後に、テトラゾール誘導体は、4-アミノベンゾイルクロリドと反応して、目的のベンゾアミド化合物を形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、高収率と純度を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミドは、さまざまな化学反応を起こす可能性があり、その中には次のようなものがあります。
酸化: ベンゾイミダゾール環は、過マンガン酸カリウムなどの強力な酸化剤を使用して酸化できます。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元でき、特にアミド基を標的としています。
置換: ベンゾアミド基は、特に強力な求核剤の存在下で、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 非プロトン性溶媒中の水素化ナトリウムまたはその他の強力な塩基。
主要な生成物
酸化: 酸化されたベンゾイミダゾール誘導体。
還元: 還元されたアミド誘導体。
置換: 置換されたベンゾアミド誘導体。
科学研究の応用
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: さまざまな生物学的アッセイにおける生物活性化合物の可能性について調査されています。
医学: 抗菌活性や抗癌活性など、その潜在的な治療効果について探求されています。
産業: 高度な材料の開発において、および特定の化学反応における触媒として使用されます。
科学的研究の応用
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミドの作用機序には、特定の分子標的との相互作用が関与しています。ベンゾイミダゾール部分は、DNAやタンパク質と相互作用することが知られており、細胞プロセスを乱す可能性があります。テトラゾール環は、カルボン酸のバイオアイソスターとして機能し、化合物の生物学的標的との相互作用能力を高めることができます。ベンゾアミド基は、化合物の全体的な安定性とバイオアベイラビリティに貢献している可能性があります。
類似化合物との比較
類似化合物
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミド: 次のような他のベンゾイミダゾールおよびテトラゾール誘導体と類似性があります。
独自性
N-[2-(1H-ベンゾイミダゾール-1-イル)エチル]-4-[2-(プロパン-2-イル)-2H-テトラゾール-5-イル]ベンゾアミドにおけるベンゾイミダゾール、テトラゾール、およびベンゾアミド基のユニークな組み合わせにより、さまざまな用途に役立つ、独特の化学的および生物学的特性が備わっています。
特性
分子式 |
C20H21N7O |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
N-[2-(benzimidazol-1-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-14(2)27-24-19(23-25-27)15-7-9-16(10-8-15)20(28)21-11-12-26-13-22-17-5-3-4-6-18(17)26/h3-10,13-14H,11-12H2,1-2H3,(H,21,28) |
InChIキー |
APUDPXCSILXNGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCN3C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12168709.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(piperazin-1-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B12168717.png)
![1-(tetrazolo[1,5-b]pyridazin-6-yl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B12168728.png)
methanone](/img/structure/B12168734.png)
![4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12168741.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B12168747.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12168750.png)
![4,6-dimethyl-2-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12168761.png)

![Methyl 4-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12168768.png)

![N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B12168781.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12168787.png)
